molecular formula C16H13NO2 B13136830 1-Amino-2,4-dimethylanthracene-9,10-dione CAS No. 344780-86-5

1-Amino-2,4-dimethylanthracene-9,10-dione

Cat. No.: B13136830
CAS No.: 344780-86-5
M. Wt: 251.28 g/mol
InChI Key: CXSYMURTVSLOLU-UHFFFAOYSA-N
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Description

1-Amino-2,4-dimethylanthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of an amino group and two methyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using a coupling agent like COMU . This method is efficient and straightforward, allowing for the production of the desired compound under mild conditions.

Industrial Production Methods: Industrial production of 1-amino-2,4-dimethylanthracene-9,10-dione may involve large-scale synthesis using similar amidation techniques, optimized for higher yields and purity. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,4-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthracenediones, which can be further utilized in dye production and pharmaceutical applications .

Scientific Research Applications

1-Amino-2,4-dimethylanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2,4-dimethylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to altered cellular processes. For example, its ability to inhibit glutathione reductase has been studied in the context of cancer treatment . The pathways involved often include oxidative stress and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 1-Amino-2,4-dibromoanthracene-9,10-dione
  • 1-Amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone
  • Mitoxantrone

Comparison: 1-Amino-2,4-dimethylanthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its dibromo and hydroxy analogs, the dimethyl derivative exhibits different reactivity and solubility profiles, making it suitable for specific applications in dye synthesis and medicinal chemistry .

Properties

CAS No.

344780-86-5

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-amino-2,4-dimethylanthracene-9,10-dione

InChI

InChI=1S/C16H13NO2/c1-8-7-9(2)14(17)13-12(8)15(18)10-5-3-4-6-11(10)16(13)19/h3-7H,17H2,1-2H3

InChI Key

CXSYMURTVSLOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)C

Origin of Product

United States

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